N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a methyl group at position 8, a phenyl ring at position 3, and a sulfanyl-linked acetamide moiety bearing a 2-fluorophenyl group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-3-2-4-8-16)21(26-22)29-15-19(28)24-18-10-6-5-9-17(18)23/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZXUIDYDGLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Thioacetamide linkage formation: This can be accomplished through a thiolation reaction, where a thiol group is introduced to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
N-(4-Methoxyphenyl)-2-[(8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl)Sulfanyl]Acetamide
- Key Differences : The acetamide substituent is a 4-methoxyphenyl group instead of 2-fluorophenyl.
- Molecular weight: 422.55 g/mol vs. ~408.5 g/mol (estimated for the fluorophenyl analogue), reflecting the heavier methoxy group .
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-Dimethoxybenzoyl)-4-Oxo-1-Phenyl-1,3,8-Triazaspiro[4.5]Decan-3-Yl)Acetamide (Compound 5 in )
- Key Differences :
- A dichlorophenethyl group replaces the fluorophenyl.
- The spiro system includes a 2,4-dimethoxybenzoyl substituent and a ketone at position 3.
- Co-crystallization studies with Mtb Lpd revealed binding via the dimethoxybenzoyl group, a feature absent in the target compound .
Functional Group Variations
Substituted 1,4,8-Triazaspiro[4.5]Decan-2-Ones
- Key Differences : The sulfanyl-acetamide chain is replaced by a ketone at position 2.
- The ketone group may participate in hydrogen bonding, altering target selectivity compared to the thioether-linked acetamide .
N-[2-[1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Dec-8-Yl]-Ethyl]-2-Naphthalenecarboxamide (NFOT)
- Key Differences : A naphthalene carboxamide replaces the acetamide, and the fluorophenyl is at position 3.
- Impact :
Research Implications and Gaps
- The target compound’s fluorophenyl group may offer a balance between lipophilicity and metabolic stability compared to bulkier substituents like dichlorophenethyl.
- Further co-crystallization studies are needed to elucidate its binding mode, leveraging tools like SHELX for structural refinement .
- Comparative in vivo efficacy data against analogues are lacking, highlighting a critical area for future research.
Biological Activity
N-(2-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfany)Acetamide is a complex organic compound notable for its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features:
- A fluorophenyl moiety which enhances lipophilicity and biological activity.
- A triazaspirodecane framework , known for its diverse biological properties.
- A sulfur-containing side chain , which may contribute to its reactivity and interaction with biological targets.
Cytotoxicity
Preliminary studies indicate that N-(2-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfany)Acetamide exhibits significant cytotoxic activity against various cancer cell lines. Specifically, compounds with similar structures have shown efficacy against leukemia cell lines such as K562, HL60, and U937. The proposed mechanisms of action include:
- Interference with cellular signaling pathways
- Induction of apoptosis in cancer cells .
Antipsychotic Potential
Research on related compounds suggests potential antipsychotic properties . For instance, triazaspiro compounds have been evaluated for their effects in behavioral pharmacological test models. These studies indicate a separation between doses that inhibit certain behaviors and those that cause side effects such as catalepsy . This suggests a favorable therapeutic window for compounds like N-(2-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfany)Acetamide.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that require optimization of reaction conditions to ensure high yields and purity. Common approaches include:
- Condensation reactions involving fluorinated aromatic precursors.
- Cyclization methods to form the triazaspiro framework.
- Thioether formation to introduce the sulfur atom into the structure .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Phenyl)-8-methyltriazole | Contains a triazole ring | Anticancer properties |
| 1-(Fluorophenyl)-3-methylspiro[4.5]decan | Similar spiro structure | Cytotoxic effects |
| 8-Methylquinazoline derivatives | Contains nitrogen heterocycles | Antitumor activity |
The unique combination of features in N-(2-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfany)Acetamide may enhance its biological activity compared to other compounds lacking these attributes .
Case Study 1: Cytotoxic Effects on K562 Cell Line
In vitro studies demonstrated that N-(2-Fluorophenyl)-2-{(8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfany)Acetamide significantly inhibited the proliferation of K562 cells at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 2: Behavioral Pharmacology
A study involving related triazaspiro compounds indicated that modifications on the phenyl moiety could enhance antipsychotic efficacy while minimizing side effects such as catalepsy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
